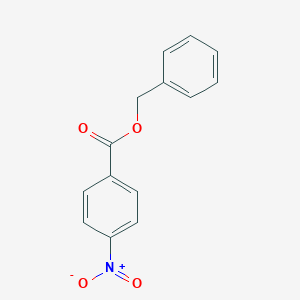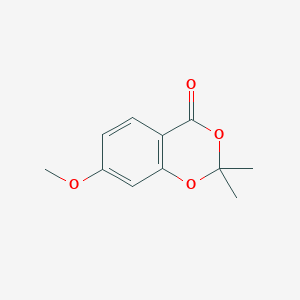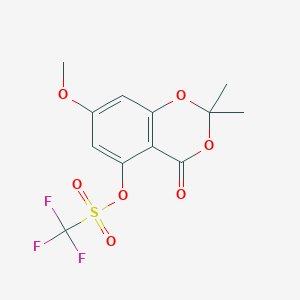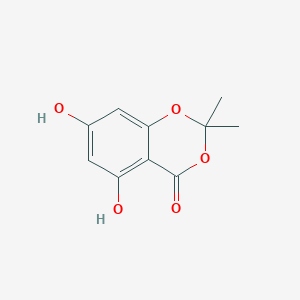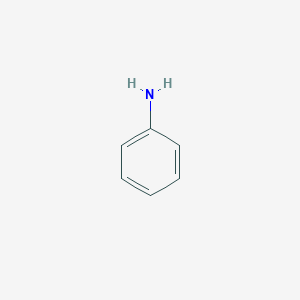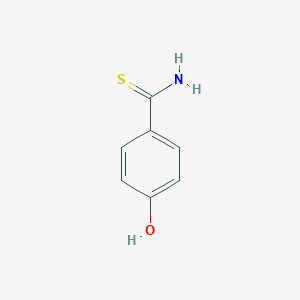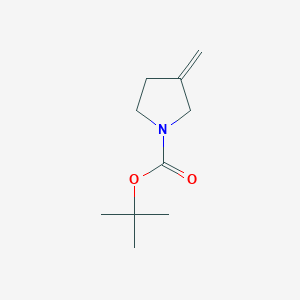
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its significance arises from the pyrrolidine ring, a common motif in natural products and drugs, which often imparts biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, starting from readily available reagents. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound with a structure similar to tert-butyl 3-methylenepyrrolidine-1-carboxylate, has been achieved through an efficient approach. This process includes SN2 substitution, borohydride reduction, oxidation, and acylation steps to achieve high yields, highlighting the methodologies that could be adapted for synthesizing tert-butyl 3-methylenepyrrolidine-1-carboxylate (Chen Xin-zhi, 2011).
Wissenschaftliche Forschungsanwendungen
NMR Tagging : O-tert-Butyltyrosine (Tby) serves as an excellent NMR tag for high-molecular-weight proteins and is used to measure submicromolar ligand binding affinities. This allows for less concentrated protein solutions and lower Kd values compared to traditional methods (Chen et al., 2015).
Chiral Auxiliary : 2-oxoimidazolidine-4-carboxylate, a novel chiral auxiliary, enables stereospecific amination-induced kinetic resolution of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazol, demonstrating its effectiveness in organic synthesis (Kubota et al., 1994).
Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in biotin synthesis, was synthesized from L-cystine, showing potential for pharmaceutical applications (Qin et al., 2014).
Reagent for Ester Methylenation : A new methylene-carbenoid shows exceptional reactivity, selectivity, and nonbasic nature, making it a practical reagent for large-scale synthesis of various esters (Yan et al., 2004).
Mechanism Study in Organic Synthesis : A study demonstrated a fast N-O tert-butyloxycarbonyl migration in an imide via a base-generated alkoxide, with unique intramolecular mechanisms and potential applications in organic synthesis (Xue & Silverman, 2010).
One-Pot Esterification and Ritter Reaction : TBME enables one-pot esterification and Ritter reaction with remarkable regioselectivity, achieving nearly quantitative yields, indicating its use in streamlined synthesis processes (Dawar et al., 2011).
Synthesis of 5-Substituted Pyrroles : A method for preparing 5-substituted pyrrole precursors of prodigiosin and its analogs by reacting 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, yielding significant results for further study in bioactive compounds (Wasserman et al., 2004).
Safety And Hazards
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTONRTYYUAUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571121 | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methylenepyrrolidine-1-carboxylate | |
CAS RN |
114214-71-0 | |
| Record name | 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114214-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

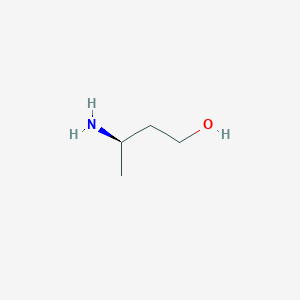
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
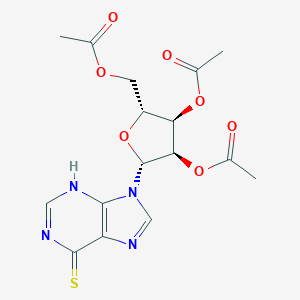
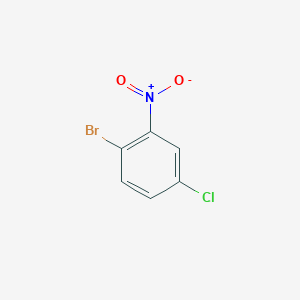
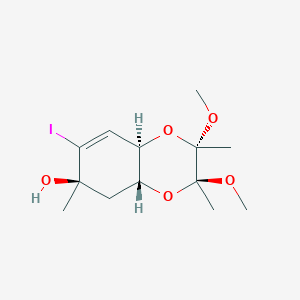
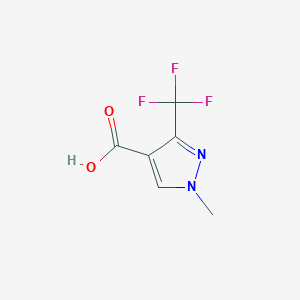
![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
